molecular formula C8H12N2O2 B13219585 2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13219585
M. Wt: 168.19 g/mol
InChI Key: OSBUMVWSXVOZSJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features a propanoic acid backbone with a 4-methyl-1H-imidazol-1-yl substituent at the second carbon. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-2-(4-methylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-6-4-10(5-9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12)

InChI Key

OSBUMVWSXVOZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C(C)(C)C(=O)O

Origin of Product

United States

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